molecular formula C18H17Cl2NO3 B2512450 {[(4-Ethylphenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate CAS No. 1794851-09-4

{[(4-Ethylphenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate

Cat. No.: B2512450
CAS No.: 1794851-09-4
M. Wt: 366.24
InChI Key: JPUNKQZURRFAHN-UHFFFAOYSA-N
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Description

{[(4-Ethylphenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its complex structure, which includes an ethylphenyl group, a carbamoylmethyl group, and a dichlorobenzoate moiety.

Preparation Methods

The synthesis of {[(4-Ethylphenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may involve the reaction of 4-ethylbenzylamine with methyl chloroformate to form the carbamoylmethyl intermediate. This intermediate is then reacted with 2,4-dichlorobenzoic acid under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

{[(4-Ethylphenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where specific groups in the molecule are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

{[(4-Ethylphenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of {[(4-Ethylphenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cellular functions and processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

{[(4-Ethylphenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate can be compared with other similar compounds, such as:

    4-Hydroxy-2-quinolones: These compounds have similar biological activities and are used in drug research and development.

    Meperidine: Although structurally different, meperidine is another compound with significant biological activity and therapeutic potential. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[2-[(4-ethylphenyl)methylamino]-2-oxoethyl] 2,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO3/c1-2-12-3-5-13(6-4-12)10-21-17(22)11-24-18(23)15-8-7-14(19)9-16(15)20/h3-9H,2,10-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPUNKQZURRFAHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC(=O)COC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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